molecular formula C10H11BrO3 B15272784 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one

Cat. No.: B15272784
M. Wt: 259.10 g/mol
InChI Key: IJCORXCHQHLQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanone, characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through the reaction of 5-bromo-3-methoxysalicylaldehyde with appropriate reagents. One common method involves the condensation reaction with propanone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)-1-propanone
  • 2-Propanone, 1-(4-methoxyphenyl)-
  • 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Uniqueness: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the bromine substituent .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(5-bromo-2-hydroxy-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11BrO3/c1-3-8(12)7-4-6(11)5-9(14-2)10(7)13/h4-5,13H,3H2,1-2H3

InChI Key

IJCORXCHQHLQCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Br)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.